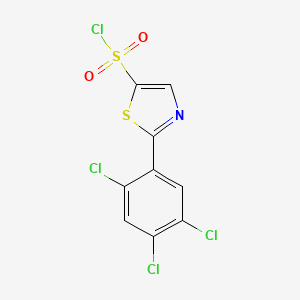
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trichlorophenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of readily available precursors. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride . This intermediate can then be further reacted with 2,4,5-trichlorophenyl derivatives to obtain the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines to form sulfonamides.
Electrophilic Substitution: The aromatic ring of the thiazole can participate in electrophilic substitution reactions, especially at the C-5 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, thiazole derivatives generally can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines for nucleophilic substitution and various electrophiles for electrophilic substitution. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Industrial Applications: It is used in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride include other thiazole derivatives with sulfonyl chloride groups, such as:
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific substituents on the thiazole ring. The unique combination of the trichlorophenyl group in this compound may confer distinct biological activities and reactivity profiles compared to its analogs .
Properties
Molecular Formula |
C9H3Cl4NO2S2 |
|---|---|
Molecular Weight |
363.1 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H3Cl4NO2S2/c10-5-2-7(12)6(11)1-4(5)9-14-3-8(17-9)18(13,15)16/h1-3H |
InChI Key |
RKWYUDKBCGCBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















